molecular formula C13H7N3 B14334307 4-Phenylpyridine-2,6-dicarbonitrile CAS No. 106023-87-4

4-Phenylpyridine-2,6-dicarbonitrile

Cat. No.: B14334307
CAS No.: 106023-87-4
M. Wt: 205.21 g/mol
InChI Key: OAYOQSZHLOLFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpyridine-2,6-dicarbonitrile (C₁₃H₇N₃) is a pyridine derivative featuring two nitrile groups at the 2- and 6-positions and a phenyl substituent at the 4-position.

Properties

CAS No.

106023-87-4

Molecular Formula

C13H7N3

Molecular Weight

205.21 g/mol

IUPAC Name

4-phenylpyridine-2,6-dicarbonitrile

InChI

InChI=1S/C13H7N3/c14-8-12-6-11(7-13(9-15)16-12)10-4-2-1-3-5-10/h1-7H

InChI Key

OAYOQSZHLOLFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,6-dicarbonitrile typically involves the reaction of 3-oxo-3-phenylpropanenitrile with 4-chlorobenzaldehyde and ammonium acetate in glacial acetic acid. The reaction is carried out under an argon atmosphere at 120°C for 12 hours . Another method involves the use of tetrachlorosilane and zinc chloride as a binary reagent for the efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The phenyl and cyano groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Phenylpyridine-2,6-dicarbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives have been studied as positive allosteric modulators at the M1 muscarinic acetylcholine receptors, which are potential targets for treating cognitive deficits in conditions such as Alzheimer’s disease . The compound’s ability to modulate receptor activity is attributed to its interaction with the receptor’s allosteric sites, enhancing the receptor’s response to its endogenous ligand, acetylcholine.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-phenylpyridine-2,6-dicarbonitrile with three structurally related derivatives, focusing on substituent effects, applications, and properties inferred from the evidence.

Structural and Electronic Differences

Compound Name Substituents Molecular Formula Key Structural Features
This compound Phenyl at C4 C₁₃H₇N₃ Aromatic pyridine core; strong π-conjugation
4-Methylpyridine-2,6-dicarbonitrile Methyl at C4 C₈H₅N₃ Smaller substituent; reduced steric bulk
Pyridine-2,6-dicarbonitrile No substituents C₇H₃N₃ Parent scaffold; minimal steric hindrance
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile 4-Fluorophenyl, 2,6-methyl groups; dihydropyridine C₁₄H₁₂FN₃ Non-aromatic ring; electron-withdrawing fluorine
  • The fluorophenyl group in the dihydropyridine derivative further increases electron deficiency, which may influence redox properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.